Cas no 1378684-50-4 (2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol)
2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol
- 1378684-50-4
- AKOS015924605
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- MDL: MFCD18206379
- Inchi: 1S/C12H18O2/c1-9-5-4-6-10(11(9)14)12(2,3)7-8-13/h4-6,13-14H,7-8H2,1-3H3
- InChI Key: VZSOYYVDGFLLPK-UHFFFAOYSA-N
- SMILES: OCCC(C)(C)C1C=CC=C(C)C=1O
Computed Properties
- Exact Mass: 194.130679813g/mol
- Monoisotopic Mass: 194.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 40.5Ų
2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019145835-1g |
2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol |
1378684-50-4 | 95% | 1g |
492.96 USD | 2021-06-16 | |
| Ambeed | A137221-1g |
2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol |
1378684-50-4 | 95+% | 1g |
$479.0 | 2024-04-24 | |
| Crysdot LLC | CD12147412-1g |
2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol |
1378684-50-4 | 95+% | 1g |
$581 | 2024-07-23 | |
| Cooke Chemical | BD0212432-1g |
2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol |
1378684-50-4 | 95+% | 1g |
RMB 2654.40 | 2025-02-21 |
2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol Suppliers
2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol
Comprehensive Analysis of 2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol (CAS No. 1378684-50-4)
In the realm of specialty chemicals, 2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol (CAS No. 1378684-50-4) has garnered significant attention due to its unique structural properties and versatile applications. This compound, often referred to by its systematic name, belongs to the class of phenolic derivatives, which are widely studied for their antioxidant and antimicrobial properties. Researchers and industry professionals are increasingly interested in this molecule for its potential in cosmetic formulations, pharmaceutical intermediates, and functional materials.
The molecular structure of 2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol features a phenolic hydroxyl group and a branched alkyl chain, which contribute to its solubility in both polar and non-polar solvents. This dual solubility makes it an attractive candidate for emulsion stabilizers and delivery systems in skincare products. Recent trends in clean beauty and sustainable cosmetics have further driven demand for such compounds, as consumers seek alternatives to synthetic preservatives.
From a synthetic perspective, CAS No. 1378684-50-4 is typically prepared through Friedel-Crafts alkylation or Grignard reactions, with yields optimized for industrial-scale production. Analytical techniques like HPLC and NMR spectroscopy are employed to ensure high purity, a critical factor for applications in biomedical research. The compound's stability under various pH conditions has also made it a subject of interest in drug formulation studies, particularly for topical therapeutics.
In material science, derivatives of 2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol have shown promise as polymer additives, enhancing UV resistance in biodegradable plastics—a hot topic aligned with global circular economy initiatives. Its ability to scavenge free radicals positions it as a potential green alternative to traditional stabilizers in packaging materials. Laboratories worldwide are investigating its synergy with natural extracts to develop multifunctional composites.
Market analysts note growing queries about "safe phenolic compounds for cosmetics" and "CAS 1378684-50-4 suppliers," reflecting commercial interest. Regulatory assessments confirm its compliance with REACH and COSMOS standards, bolstering its adoption in EU-certified formulations. However, researchers emphasize the need for further ecotoxicological studies to fully understand its environmental impact—a priority in today's eco-conscious R&D landscape.
Innovative applications continue to emerge, such as its use in antiviral surface coatings, leveraging its phenolic activity against enveloped viruses. This aligns with post-pandemic focus on hygienic materials. Patent databases reveal increasing filings involving this compound for hair care antioxidants and dermal penetration enhancers, indicating robust IP activity. Formulators appreciate its low irritation profile compared to conventional phenols.
For analytical chemists, method development for 1378684-50-4 quantification remains an active area, particularly in plant extract analysis where it occurs as a minor metabolite. Advanced techniques like LC-MS/MS enable detection at trace levels, supporting phytochemical research. The compound's chromatographic behavior has been meticulously documented to facilitate method transfer between laboratories.
In conclusion, 2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol represents a compelling case study in multidisciplinary chemical applications. Its balance of reactivity and safety addresses contemporary needs across industries, from personal care to advanced materials. As sustainable chemistry evolves, this compound's role in green formulations will likely expand, warranting continued research into its structure-activity relationships and industrial scalability.
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